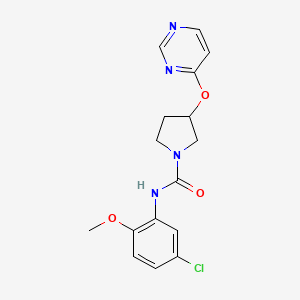
N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Scientific Research Applications
Discovery and Medicinal Chemistry
Compounds with complex structures, including pyrrolidine and pyrimidine moieties, are often subjects of medicinal chemistry research for their potential as therapeutic agents. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, with some advancing into phase I clinical trials (Schroeder et al., 2009).
Synthetic Chemistry
In synthetic chemistry, novel compounds are synthesized for the evaluation of their pharmacological activities. For instance, new heterocyclic compounds derived from visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showcasing the diverse potential of these structures in drug development (Abu‐Hashem et al., 2020).
Antiviral Research
Compounds with specific structural modifications have been studied for their antiviral properties. For example, C-5 substituted tubercidin analogues were evaluated for their antiviral properties against various RNA and DNA viruses, demonstrating the significance of structural modification at C-5 and the potential of such analogues as biologically active agents (Bergstrom et al., 1984).
Cytotoxicity and Cancer Research
The synthesis and characterization of new compounds, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, have been explored for their cytotoxic activity against cancer cells, highlighting the potential application of these compounds in cancer research (Hassan et al., 2014).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-13(14)20-16(22)21-7-5-12(9-21)24-15-4-6-18-10-19-15/h2-4,6,8,10,12H,5,7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRMZTAXNXLBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

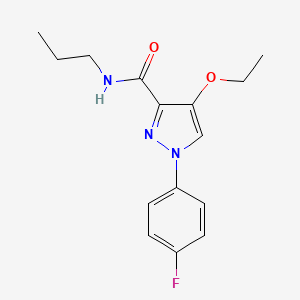
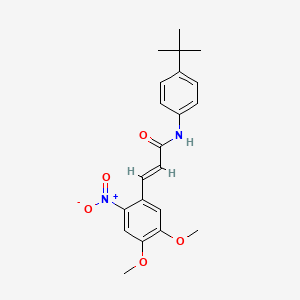
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide](/img/structure/B2566532.png)
![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566533.png)
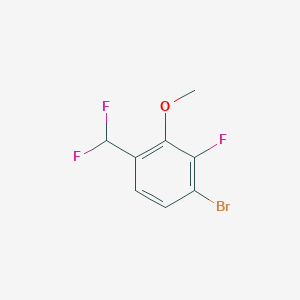

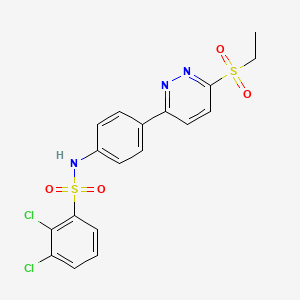

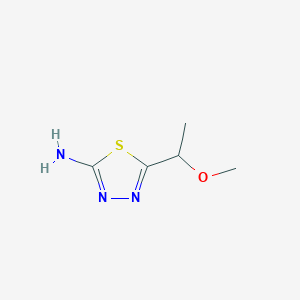
![3-Methyl-5-[[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2566544.png)
![2-bromo-N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-5-fluoropyridine-4-carboxamide](/img/structure/B2566546.png)
![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566547.png)
![3-(4-Chlorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2566548.png)
